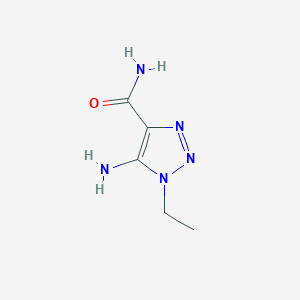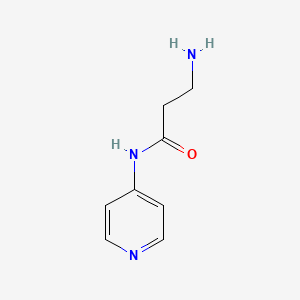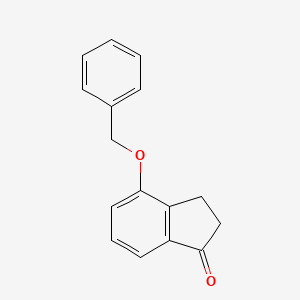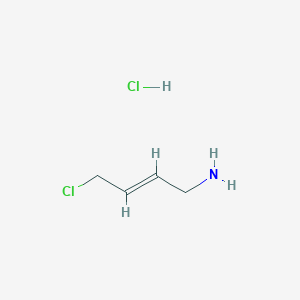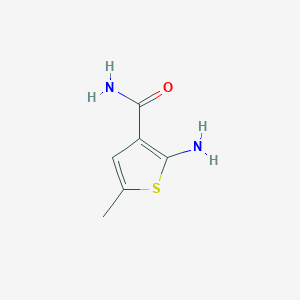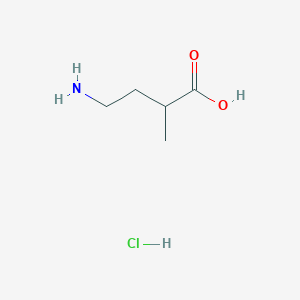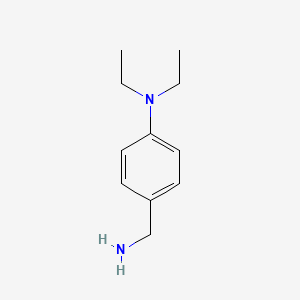
4-(aminomethyl)-N,N-diethylaniline
Overview
Description
4-(aminomethyl)-N,N-diethylaniline is a chemical compound that is part of a broader class of organic molecules known for their amine functionalities. These compounds are characterized by the presence of an amine group attached to a benzene ring, which is further modified with various substituents that can alter their chemical behavior and applications.
Synthesis Analysis
The synthesis of related compounds, such as the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide, involves green chemistry principles and can be carried out at room temperature. This process typically includes the reaction of sodium tetraphenyl borate with the corresponding amine and chloride salt in deionized water, leading to the formation of an ion-associate complex . Although the exact synthesis of 4-(aminomethyl)-N,N-diethylaniline is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(aminomethyl)-N,N-diethylaniline can be characterized using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry. These techniques confirm the formation of the desired complex and provide detailed information about the molecular structure . The use of density functional theory (DFT) can further elucidate the electronic characteristics of the molecule, including the HOMO-LUMO energy gap, which is indicative of the compound's stability .
Chemical Reactions Analysis
Compounds with functionalities similar to 4-(aminomethyl)-N,N-diethylaniline, such as N,N-Diethylaniline·borane, exhibit a range of chemical reactivity. They can act as reducing agents for various functional groups, including aldehydes, ketones, carboxylic acids, tertiary amides, and lactams, often resulting in excellent yields. Additionally, they can reduce Schiff bases to the corresponding amines and perform hydroboration reactions followed by alkaline peroxide oxidation to produce alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(aminomethyl)-N,N-diethylaniline derivatives can be studied through computational methods like DFT. These studies can reveal properties such as the correlation between observed and theoretical NMR data, vibrational frequencies, and the energy gap between frontier molecular orbitals. The molecular electrostatic potential map obtained from these studies can indicate the distribution of positive and negative potential sites within the molecule, which is crucial for understanding interactions with other molecules or receptors . Additionally, UV absorption peaks can be compared to experimental UV spectra to further confirm the structure and properties of the compound .
Scientific Research Applications
Corrosion Inhibition
A Schiff base derivative of 4-(aminomethyl)-N,N-diethylaniline, featuring pyridine and benzene rings, has been synthesized and its properties as a corrosion inhibitor have been studied. It has been found to be a mixed-type inhibitor in 1.0 M HCl, adhering to the Langmuir adsorption isotherm. Surface analysis techniques such as SEM-EDX and XPS were used, and the correlation between structure and inhibition efficiency was established through quantum chemical calculations and molecular dynamic simulations (Ji et al., 2016).
Dye Manufacturing
N,N-Diethylaniline, a key component in the synthesis of 4-(aminomethyl)-N,N-diethylaniline, plays a significant role in the production of dyes. It is a crucial intermediate in the manufacturing process, contributing to the development of various dye colors and properties (Li & Minami, 1997).
Photoactive Azoimine Dyes
4-(aminomethyl)-N,N-diethylaniline has been utilized in the preparation of photoactive azoimine dyes, showing unique photochemical behavior compared to non-dialkylamino substituent compounds. These compounds exhibit emission spectra at room temperature and their excitation spectra differ from absorption spectra, highlighting their potential in photochemical applications (Yoopensuk et al., 2012).
Cross-linkage in Environmental Science
The compound's derivatives have been studied for their ability to react with phenolic humus constituents in the presence of fungal phenol oxidase. This cross-linkage is significant in the context of environmental science, particularly concerning pesticide degradation intermediates and the formation of hybrid compounds (Bollag et al., 1983).
Organic Synthesis
In the field of organic synthesis, N,N-diethylaniline, a related compound to 4-(aminomethyl)-N,N-diethylaniline, is used in various chemical reactions, including the synthesis of diverse organic compounds. Its application in synthesizing a range of coupling components for blue azo disperse dyes is notable, emphasizing its versatility in organic chemistry (Peters & Chisowa, 1993).
properties
IUPAC Name |
4-(aminomethyl)-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZDWUTQGRQKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547377 | |
| Record name | 4-(Aminomethyl)-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-diethylaniline | |
CAS RN |
40336-81-0 | |
| Record name | 4-(Aminomethyl)-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




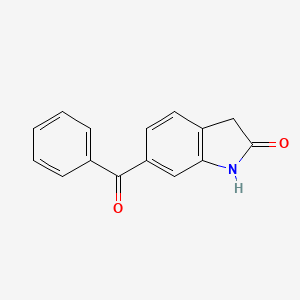
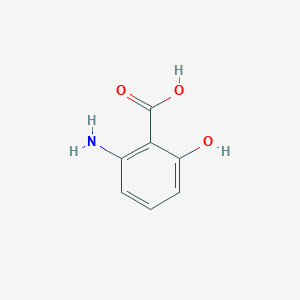
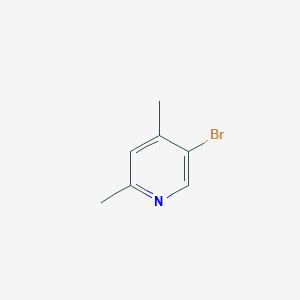
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
